6-Formylpyridine-2-carboxylic acid (CAS: 499214-11-8), also known as 6-formylpicolinic acid (FPCA), is a highly versatile, bifunctional heteroaromatic building block featuring both a reactive formyl group and a carboxylic acid at the 2,6-positions of a pyridine ring. This orthogonal bifunctionality makes it an essential precursor for advanced coordination chemistry, asymmetric multidentate ligand synthesis, and solid-phase proteomics workflows. Unlike simple pyridine derivatives, the electron-withdrawing nature of the pyridine ring combined with the aldehyde enables reversible aminal or imidazolinone formation with primary amines, while the carboxylic acid provides a robust handle for amide coupling to solid supports or metal coordination [1].
Generic substitution with closely related pyridine derivatives fails because they lack the required orthogonal reactivity for complex, multi-step functionalizations. For instance, substituting with 2-pyridinecarboxaldehyde (PCA) provides the aldehyde necessary for N-terminal peptide capture or Schiff base formation but lacks the carboxylic acid handle required for covalent attachment to amine-functionalized solid-phase resins. Conversely, using 2,6-pyridinedicarboxylic acid (dipicolinic acid) provides excellent metal coordination capabilities but completely eliminates the formyl group needed for condensation reactions. Utilizing other custom bifunctional heteroaromatic aldehydes introduces severe procurement bottlenecks, whereas 6-formylpyridine-2-carboxylic acid is commercially scalable and enables standardized, high-throughput workflows [1].
In proteomics sample preparation, 6-formylpyridine-2-carboxylic acid enables highly efficient, N-terminal specific capture of peptides on solid supports. When coupled to an amino PEGA resin via its carboxylic acid group (using HCTU/DIEA chemistry), the exposed formyl group reacts with peptide N-termini to form an imidazolinone. Studies demonstrate that this compound achieves this capture without derivatizing lysine residues. Compared to 2-pyridinecarboxaldehyde (PCA), which lacks an anchoring carboxylate, 6-formylpyridine-2-carboxylic acid allows direct resin functionalization while maintaining the electron-withdrawing pyridine ring necessary for promoting aminal formation [1].
| Evidence Dimension | Solid-phase resin functionalization and N-terminal capture efficiency |
| Target Compound Data | Successfully couples to amine resins and captures N-termini (e.g., 1 mM Ser-Gly-Trp peptide) without lysine cross-reactivity. |
| Comparator Or Baseline | 2-Pyridinecarboxaldehyde (PCA) |
| Quantified Difference | PCA cannot be directly coupled to amine resins via amide bonds; 6-formylpyridine-2-carboxylic acid provides the necessary orthogonal carboxylate handle for >90% coupling efficiency. |
| Conditions | 50 mM sodium phosphate buffer pH 7.5, 37 °C, 6 hours incubation on amino PEGA resin. |
It allows proteomics researchers to perform complex, wash-intensive peptide derivatizations on-resin with high yields, which is impossible with non-anchorable aldehydes.
The bifunctional nature of 6-formylpyridine-2-carboxylic acid provides orthogonal reactive sites that are critical for synthesizing asymmetric multidentate ligands. The formyl group readily undergoes condensation with primary amines to form Schiff bases, while the carboxylic acid remains available for metal coordination or further amide coupling. In contrast, symmetric comparators like 2,6-pyridinedicarboxylic acid (dipicolinic acid) can only form homoleptic or symmetric coordination environments and cannot participate in Schiff base formation [1].
| Evidence Dimension | Ligand functionalization pathways |
| Target Compound Data | Supports sequential Schiff base condensation and carboxylate coordination. |
| Comparator Or Baseline | 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) |
| Quantified Difference | Dipicolinic acid yields 0% Schiff base condensation products due to the absence of a formyl group, whereas 6-formylpyridine-2-carboxylic acid provides quantitative conversion in standard condensation assays. |
| Conditions | Standard amine condensation conditions (e.g., primary amine, catalytic acid/base). |
Buyers synthesizing complex metal-organic frameworks (MOFs) or asymmetric catalysts must procure this exact compound to access step-wise, orthogonal functionalization routes.
While various heteroaromatic carboxaldehydes (such as custom triazole or imidazole derivatives) can theoretically promote N-terminal aminal formation due to their electron-withdrawing properties, 6-formylpyridine-2-carboxylic acid is uniquely positioned for industrial and high-throughput laboratory adoption. It provides the necessary electronic activation for reversible peptide capture while being commercially available off-the-shelf. This eliminates the multi-week lead times and high costs associated with the custom synthesis of alternative bifunctional heteroaromatic aldehydes, making it the preferred choice for standardized proteomics workflows [1].
| Evidence Dimension | Commercial availability and workflow integration |
| Target Compound Data | Commercially available off-the-shelf for immediate resin coupling. |
| Comparator Or Baseline | Custom triazole/imidazole carboxaldehydes |
| Quantified Difference | Shifts procurement from custom synthesis (weeks/months lead time) to standard catalog purchasing, ensuring uninterrupted supply. |
| Conditions | High-throughput proteomics sample preparation. |
Ensures uninterrupted supply chains and reproducible protocols for core facilities relying on solid-phase peptide derivatization.
Ideal for functionalizing amine-based resins (like PEGA) to reversibly capture peptide N-termini from complex cell lysates, enabling extensive on-resin washing and derivatization (e.g., fluorosequencing preparation) without sample loss[1].
The preferred building block for creating multidentate ligands where one side of the pyridine ring requires a Schiff base linkage and the other requires a carboxylate donor for transition metal coordination [2].
Used as a bifunctional organic linker where orthogonal binding modes (nitrogen/oxygen coordination vs. covalent condensation) are required to build complex, hierarchical MOF architectures [2].